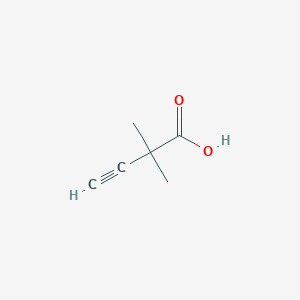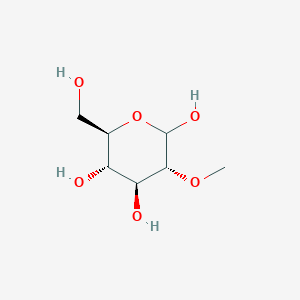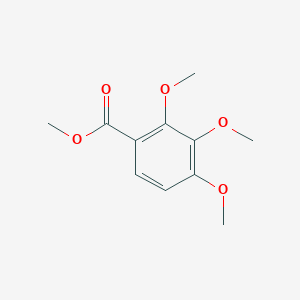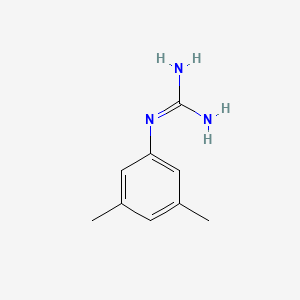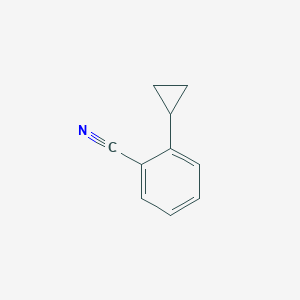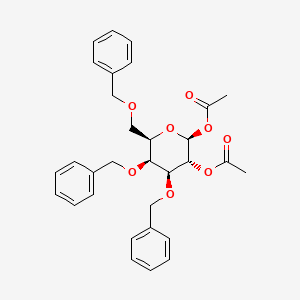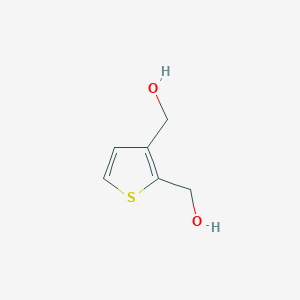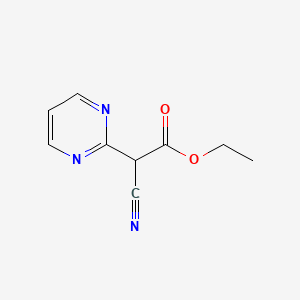
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate is a chemical compound with the molecular formula C9H9N3O2 . It has a molecular weight of 191.19 . It is used in research and has potential applications in various fields .
Synthesis Analysis
The synthesis of pyrimidine derivatives, which include this compound, involves several steps. These steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The synthesis process can be influenced by various factors, including the choice of starting materials and the conditions under which the reactions are carried out .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a sealed container in a dry environment at room temperature . The compound’s InChI code is CGJJSVUMDOTFHU-UHFFFAOYSA-N .
Scientific Research Applications
New Routes to Heterocycles
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate has been utilized in the synthesis of novel heterocycles such as 1,3,4-oxadiazoles, oxadiazolopyridines, and pyridopyridazines, highlighting its versatility as a building block in organic synthesis (Elnagdi et al., 1988).
Anomalous Cyclization
The compound has been involved in anomalous cyclization reactions leading to the formation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, indicating its reactivity and potential in creating novel chemical structures (Erkin & Krutikov, 2007).
Synthesis of Chromone Derivatives
Research has shown the use of this compound in reactions with 3-cyanochromones, leading to the synthesis of various chromone derivatives, which are important in medicinal chemistry (Sosnovskikh et al., 2010).
Formation of Heterocyclic Enaminonitriles
The compound has been used in the formation of heterocyclic enaminonitriles, which further react to produce various acetic acid derivatives, expanding the chemical diversity obtainable from this precursor (Hachiyama et al., 1983).
Pyrrole Derivative Synthesis
It has been applied in the synthesis of pyrrole derivatives, demonstrating its role in building complex and biologically significant molecules (Dawadi & Lugtenburg, 2011).
Creation of Cycloheptapyrrolopyrimidinones
This compound has been involved in reactions to create 2-methyl-4H-cyclohepta[4,5]pyrrolo[1,2-a]pyrimidin-4-ones, illustrating its use in generating polycyclic compounds (Abe, 1987).
Mechanism of Action
Target of Action
It’s known that cyanoacetate, a functional group in the compound, can react at the nitrile group in various ways .
Mode of Action
It’s known that cyanoacetate can undergo hydrogenation to form β-amino acid β-alanine, and nucleophilic attack at the carbon, as a step in the synthesis of many heterocycles .
Biochemical Pathways
It’s known that cyanoacetate can act as a safe cyanide-donor reagent .
Pharmacokinetics
It’s known that the compound has a molecular weight of 19119 and its molecular formula is C9H9N3O2 .
Result of Action
It’s known that cyanoacetate is a versatile synthetic building block for a variety of functional and pharmacologically active substances .
Action Environment
It’s known that the compound should be stored sealed in a dry room temperature environment .
Biochemical Analysis
Biochemical Properties
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a substrate for certain enzymes, facilitating biochemical transformations. For instance, it may interact with enzymes involved in pyrimidine metabolism, leading to the formation of intermediate compounds that participate in further biochemical pathways . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it can alter metabolic pathways by interacting with key enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to specific enzyme active sites, inhibiting their activity and thereby modulating the biochemical pathways they regulate . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological functions. Threshold effects are often observed, where a certain dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, the compound may undergo hydrolysis to form intermediate products that participate in pyrimidine metabolism . These metabolic transformations can affect the levels of specific metabolites within the cell, thereby influencing overall metabolic flux and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific cellular compartments, where it exerts its biochemical effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are important for its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression. Alternatively, it may be found in the cytoplasm, where it participates in metabolic processes and enzyme interactions.
Properties
IUPAC Name |
ethyl 2-cyano-2-pyrimidin-2-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7(6-10)8-11-4-3-5-12-8/h3-5,7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJJSVUMDOTFHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=NC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556853 |
Source


|
| Record name | Ethyl cyano(pyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65364-63-8 |
Source


|
| Record name | Ethyl cyano(pyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


